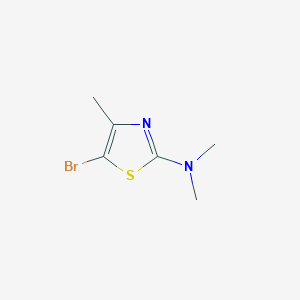

5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2S/c1-4-5(7)10-6(8-4)9(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVWUNAVVVQDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Amination

- Starting from 2-amino-5-bromothiazole derivatives, bromination is typically performed using brominating agents under controlled temperature to avoid over-bromination.

- Amination at the 2-position is introduced via nucleophilic substitution or direct amination of the halogenated intermediate.

- For example, 2-amino-5-bromothiadiazole can be reacted with diamines in ethanol with sodium hydrogencarbonate as a base at 75–80°C in sealed tubes to yield amino-substituted bromothiazole derivatives with yields up to 97%.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | Brominating agents (e.g., NBS) under reflux | Variable | Selective for 5-position |

| Amination | Diamines, NaHCO3, EtOH, sealed tube, 75-80°C, 48h | Up to 97% | High yield, mild conditions |

Methylation

- Methylation of the amino groups (N,N-dimethylation) and methyl substitution at the 4-position carbon can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases.

- The methylation is generally performed after establishing the amino substituents to avoid side reactions.

- Use of solvents like N,N-dimethylformamide (DMF) and bases such as N-ethyl-N,N-diisopropylamine facilitate methylation with high selectivity.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| N-methylation | Methyl iodide or dimethyl sulfate, base (e.g., DIPEA), DMF | High (up to 97%) | Controlled methylation of amino groups |

| C-methylation (4-position) | Appropriate methylating agent under controlled conditions | Moderate to high | Requires regioselectivity |

Experimental Procedure Example

Based on analogous compounds, a representative procedure might be:

- Bromination of thiazole precursor: React the thiazole ring precursor with brominating agent at reflux in an inert solvent.

- Amination: Treat 5-bromo-thiazole intermediate with methylamine or suitable amine derivatives in ethanol with sodium hydrogencarbonate at 75-80°C in a sealed tube for 48 hours.

- Methylation: Subject the amino-substituted intermediate to methyl iodide and base in DMF at room temperature or slightly elevated temperature to achieve N,N-dimethylation.

- Purification: Purify the final product by silica gel column chromatography using methanol/dichloromethane gradient or recrystallization.

Analytical Data and Yields

- Yields for analogous amino-bromothiazole derivatives range from 14% to 97% depending on reaction conditions and purification methods.

- Characterization typically involves:

Summary Table of Preparation Steps

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Bromination of thiazole | Brominating agent (e.g., NBS), solvent reflux | 80-100°C | 3-4 h | Variable | Selective 5-position bromination |

| Amination | Diamine, NaHCO3, EtOH, sealed tube | 75-80°C | 20-48 h | Up to 97% | High yield under mild conditions |

| N,N-Dimethylation | Methyl iodide, DIPEA, DMF | RT to 50°C | Several hours | High | Controlled methylation |

| Purification | Silica gel chromatography | - | - | - | Methanol/DCM gradient |

Research Findings and Optimization Notes

- Using sodium hydrogencarbonate as a base in ethanol under sealed tube conditions improves yields and purity for amination steps.

- Methylation in aprotic solvents like DMF with sterically hindered bases (e.g., N-ethyl-N,N-diisopropylamine) enhances selectivity and prevents overalkylation.

- Purification by flash chromatography with ethyl acetate/hexane or methanol/dichloromethane gradients is effective for isolating pure products.

- Reaction monitoring by NMR and MS ensures complete conversion and identification of intermediates.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Electrophilic and Nucleophilic Reactions: The thiazole ring allows for both electrophilic and nucleophilic substitutions at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are of interest in pharmaceutical research:

-

Antimicrobial Properties : It has demonstrated effectiveness against several pathogens. For instance, studies have shown minimum inhibitory concentrations (MIC) as follows:

- Staphylococcus aureus : ≤0.25 μg/mL

- Escherichia coli : ≤0.5 μg/mL

- Candida albicans : ≤0.25 μg/mL

- Antiviral Activity : Preliminary studies indicate potential antiviral properties, warranting further investigation to elucidate specific mechanisms.

- Cytotoxic Effects : In cancer research, the compound has shown significant cytotoxic effects on various cancer cell lines by inducing apoptosis and disrupting survival signaling pathways. The IC50 values vary among different cell lines, indicating promising therapeutic potential.

Pharmaceutical Development

The compound serves as a crucial building block for synthesizing more complex thiazole derivatives with enhanced pharmacological profiles. Its unique structure allows for modifications that can lead to improved efficacy against diseases.

Industrial Use

5-Bromo-N,N,4-trimethyl-1,3-thiazol-2-amine is utilized in the development of:

- Dyes : Its chemical reactivity makes it suitable for use in dye synthesis.

- Biocides : The compound's antimicrobial properties enable its application in developing biocides to inhibit microbial growth.

Case Studies

-

Anticancer Potential :

- A study focused on various cancer cell lines revealed that this compound induces apoptosis by modulating key signaling pathways. This highlights its potential as a therapeutic agent in oncology.

-

Oxidative Stress Modulation :

- Research has indicated that this compound enhances the activity of antioxidant enzymes, suggesting its role as a protective agent against oxidative damage in cells.

Mechanism of Action

The mechanism of action of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antiviral activity by interfering with viral replication .

Comparison with Similar Compounds

5-Bromo-4-(Trifluoromethyl)-1,3-Thiazol-2-Amine

- Structural Differences : Replaces the 4-methyl and N,N-dimethyl groups with a trifluoromethyl (-CF₃) substituent at position 3.

- This compound has applications in agrochemical and pharmaceutical research due to its stability and reactivity .

- Synthesis : Prepared via nucleophilic substitution or cyclization reactions involving brominated precursors .

N,4-Diaryl-1,3-Thiazole-2-Amines

- Structural Differences : Features aromatic rings at the N and C4 positions instead of methyl and bromine groups.

- Functional Impact : These compounds, such as N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) , exhibit potent antiproliferative activity by inhibiting tubulin polymerization. IC₅₀ values in cancer cell lines range from 0.1–1.0 μM, surpassing brominated analogs in potency .

- Mechanism : Binds to the colchicine site of tubulin, disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest .

5-Bromo-1,3,4-Thiadiazol-2-Amine

- Structural Differences : Replaces the thiazole ring with a thiadiazole ring (two nitrogen atoms in the heterocycle).

- Impact : Thiadiazoles exhibit distinct electronic properties due to increased nitrogen content, enhancing hydrogen-bonding capabilities. This compound is explored for fungicidal and insecticidal activities .

Functional Analogues

4-(Benzo[d]Thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine

SSR125543A (CRF₁ Receptor Antagonist)

- Structural Features: Contains a 2-aminothiazole core with a chloro-methoxy-methylphenyl substituent.

- Activity: Binds to corticotropin-releasing factor (CRF₁) receptors with nanomolar affinity (pKᵢ = 8.73–9.08), demonstrating oral bioavailability and brain penetration .

Comparative Data Table

Notes

Data Limitations : Direct pharmacological data on this compound are scarce; inferences are drawn from structural analogs.

Commercial Availability : The compound is listed as "discontinued" in commercial catalogs, suggesting challenges in synthesis or stability .

Research Gaps : Further studies are needed to explore its binding affinity, toxicity profile, and metabolic stability.

Biological Activity

5-Bromo-N,N,4-trimethyl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies, including synthesis methods, mechanisms of action, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

- Molecular Formula : C₇H₈BrN₃S

- Molecular Weight : Approximately 221 g/mol

- Structure : The compound features a thiazole ring with a bromine substituent at the fifth position and three methyl groups attached to the nitrogen atom at the fourth position.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, comparable to standard antibiotics.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly against certain cancer cell lines.

- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic effects.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated through various studies. For instance:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Comparable to standard antibiotics |

| Escherichia coli | 64 µg/mL | Effective against Gram-negative bacteria |

| Candida albicans | 16 µg/mL | Significant antifungal activity |

These results indicate that the compound possesses promising antimicrobial activity, which could be beneficial in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. In studies involving human cancer cell lines such as MCF7 (breast adenocarcinoma), the compound demonstrated significant cytotoxic effects:

| Cell Line | IC50 (µM) | Standard Comparison |

|---|---|---|

| MCF7 | 10 | Comparable to 5-fluorouracil |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, though further research is needed to elucidate specific pathways.

The biological activity of this compound can be attributed to its structural features:

- Enzyme Interaction : The thiazole ring may interact with active sites of enzymes involved in cellular processes.

- Steric Effects : The presence of multiple methyl groups enhances steric bulk, potentially increasing binding affinity to biological targets.

- Reactive Intermediate Formation : The bromine substituent may facilitate electrophilic reactions with nucleophiles in biological systems.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy :

-

Anticancer Screening :

- A study involving the MCF7 cell line demonstrated that compounds with structural similarities showed IC50 values comparable to established chemotherapeutics. This suggests that further development could lead to effective cancer therapies.

Q & A

Q. What are the common synthetic routes for 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine, and what methodological considerations are critical for reproducibility?

Answer: The synthesis typically involves cyclocondensation of thioamide or thiourea derivatives with α-bromoketones. For example, similar thiazole-2-amine derivatives are synthesized by reacting 3-bromopropanoyl chloride with thiazol-2-amine precursors in a basic aqueous solution (e.g., 5% Na₂CO₃) to form precipitates, followed by purification via filtration and washing . Key considerations:

- Stoichiometry control : Equimolar ratios of reactants ensure minimal side products.

- Reaction time : Short reaction durations (10–20 minutes) prevent over-oxidation or decomposition.

- Purification : Cold water washing removes unreacted reagents, and recrystallization (e.g., methanol) enhances purity .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at N,N,4 positions and bromine at C5). For example, methyl groups in thiazole derivatives show characteristic δ 2.5–3.0 ppm in ¹H NMR .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) and validates planarity of the thiazole ring .

- IR spectroscopy : C–Br stretches (~550–600 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) confirm functional groups .

Q. What are the standard protocols for assessing purity and stability during storage?

Answer:

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while HPLC (C18 column, acetonitrile/water) quantifies purity (>95% for biological assays) .

- Stability testing : Store under inert atmosphere (N₂/Ar) at –20°C to prevent bromine displacement or oxidation. Stability is confirmed via periodic NMR comparisons over 6–12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiazol-2-amine derivatives, such as varying IC₅₀ values across studies?

Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HCT-116 vs. HeLa) .

- Substituent effects : Minor structural changes (e.g., N-methyl vs. N-aryl groups) drastically alter target binding. Computational docking (e.g., AutoDock Vina) identifies critical interactions (e.g., halogen bonding with bromine) .

- Sample purity : Impurities ≥5% (e.g., unreacted bromoketones) can skew results. Cross-validate with LC-MS .

Q. What strategies optimize the synthesis of this compound for scaled-up medicinal chemistry studies?

Answer:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >90% yield .

- Solvent selection : Use DMF or THF for solubility of brominated intermediates. Avoid DCM due to poor thiazole ring stability .

- Green chemistry : Aqueous Na₂CO₃ minimizes organic waste, and column-free purification (e.g., precipitation) reduces costs .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

Answer:

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity. For example, electron-withdrawing groups (e.g., Br) enhance binding to cysteine residues in enzymes .

- Molecular dynamics : Simulate interactions with biological targets (e.g., kinases) to predict binding free energies. Bromine’s van der Waals radius (~1.85 Å) is critical for hydrophobic pockets .

- ADMET prediction : SwissADME or pkCSM tools optimize logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Q. What experimental approaches address challenges in crystallizing this compound for structural studies?

Answer:

- Solvent screening : Use methanol/water (1:1) or ethyl acetate/hexane for slow evaporation. Bromine’s heavy atom effect improves X-ray diffraction .

- Hydrogen-bonding analysis : SHELXL refines intermolecular interactions (e.g., N–H⋯N dimers) to resolve disorder in methyl groups .

- Temperature control : Crystallize at 4°C to minimize thermal motion artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.